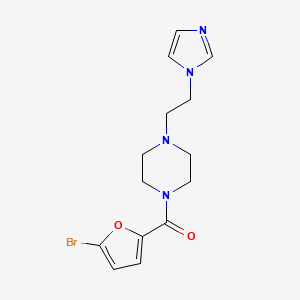

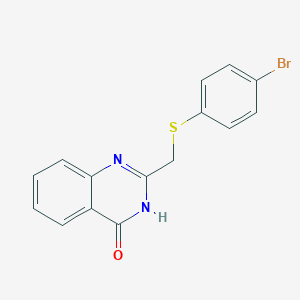

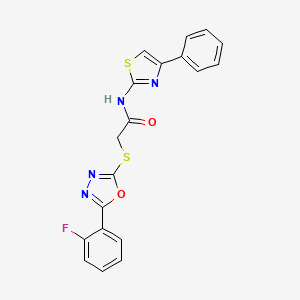

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel piperazine derivatives, including those related to "(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone", has been explored in recent studies. In one approach, a four-component cyclo condensation was utilized involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method proved to be highly useful for the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally similar to the compound of interest. The synthesized compounds were characterized using IR, ^1H and ^13C NMR, and mass spectral studies .

Molecular Structure Analysis

The molecular structure of the synthesized piperazine derivatives was confirmed through various spectral analyses. The use of IR spectroscopy, ^1H NMR, and ^13C NMR provided detailed information about the molecular framework and functional groups present in the compounds. Mass spectrometry further supported the structural elucidation by providing the molecular weight and fragmentation pattern of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of the piperazine derivatives was not directly discussed in the provided papers. However, the synthesis process itself involves a series of chemical reactions, including cyclo condensation and the treatment of secondary amines with halogenated compounds. These reactions are indicative of the potential reactivity of the piperazine ring, which is known to participate in nucleophilic substitution reactions due to the presence of the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives were not extensively detailed in the provided papers. However, the solubility in ethanol during the synthesis process suggests that these compounds have some degree of solubility in polar organic solvents . The biological evaluation, including antimicrobial studies, indicates that these compounds have significant interactions with biological systems, which is often a result of their chemical properties . Additionally, the enzyme inhibitory activity of certain derivatives suggests that these compounds can interact with and affect the function of biological enzymes .

Biological Evaluation and Case Studies

The synthesized piperazine derivatives exhibited notable biological activities. Some compounds showed excellent antibacterial and antifungal activities when compared to standard drugs, indicating their potential as antimicrobial agents . In another study, the derivatives demonstrated good enzyme inhibitory activity, with one compound showing an exceptional inhibitory effect against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications in conditions such as Alzheimer's disease . The cytotoxicity of these molecules was also assessed to determine their safety as therapeutic agents .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone and its derivatives have been synthesized and characterized through various chemical processes. For instance, a method was developed for the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation process. These compounds were characterized by IR, 1H and 13C NMR, and mass spectral studies, highlighting their potential in antimicrobial studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activity

The synthesized imidazole derivatives have shown significant antimicrobial activity. A study demonstrated that some of the newly synthesized compounds exhibited excellent antibacterial and antifungal activities when compared to standard drugs, suggesting their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Properties

Imidazole derivatives, including compounds related to this compound, have been explored for their anticancer properties. For example, some derivatives have been studied for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division, and induce apoptosis in cancer cells, offering insights into potential anticancer therapies (Manasa et al., 2020).

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O2/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIAYFWVZVGOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)